molecular formula C8H9N3O2 B2565015 N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide CAS No. 2305386-51-8

N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide

Cat. No.: B2565015
CAS No.: 2305386-51-8
M. Wt: 179.179
InChI Key: KXHHHZQMTQNHRD-UHFFFAOYSA-N
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Description

N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide is a compound that features a 1,2,4-oxadiazole ring, a cyclopropyl group, and a prop-2-enamide moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. Compounds containing the 1,2,4-oxadiazole ring are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichloroisocyanurate (SDCI) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound may inhibit carbonic anhydrase isoforms, leading to disruption of cellular processes essential for tumor growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide is unique due to its specific combination of the 1,2,4-oxadiazole ring, cyclopropyl group, and prop-2-enamide moiety

Properties

IUPAC Name

N-[1-(1,2,4-oxadiazol-3-yl)cyclopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-6(12)10-8(3-4-8)7-9-5-13-11-7/h2,5H,1,3-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHHHZQMTQNHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CC1)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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